molecular formula C13H15F5N6OS B10958570 N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide CAS No. 7168-10-7

N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

Cat. No.: B10958570
CAS No.: 7168-10-7
M. Wt: 398.36 g/mol
InChI Key: XYDJMUAXICYBIE-UHFFFAOYSA-N
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Description

N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of both triazole and pyrazole rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using difluoromethyl halides.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones.

    Coupling of the Triazole and Pyrazole Rings: The triazole and pyrazole rings can be coupled through a nucleophilic substitution reaction.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction using appropriate amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding amines.

    Substitution: The halogen atoms in the difluoromethyl and trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazole and pyrazole derivatives.

Scientific Research Applications

N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and proteins.

    Agriculture: It is being studied for its potential use as a fungicide and herbicide to protect crops from various diseases and pests.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various substances.

    Protein Binding: It can bind to specific proteins, altering their function and leading to the inhibition of cellular processes such as DNA replication and protein synthesis.

    Pathway Modulation: The compound can modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
  • **N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-[5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]propanamide

Uniqueness

N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which contribute to its enhanced chemical stability and biological activity. The combination of triazole and pyrazole rings also provides a versatile scaffold for further chemical modifications and optimization for specific applications.

Properties

CAS No.

7168-10-7

Molecular Formula

C13H15F5N6OS

Molecular Weight

398.36 g/mol

IUPAC Name

N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C13H15F5N6OS/c1-3-26-12-20-19-11(10(14)15)24(12)22-9(25)4-5-23-7(2)6-8(21-23)13(16,17)18/h6,10H,3-5H2,1-2H3,(H,22,25)

InChI Key

XYDJMUAXICYBIE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(N1NC(=O)CCN2C(=CC(=N2)C(F)(F)F)C)C(F)F

Origin of Product

United States

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